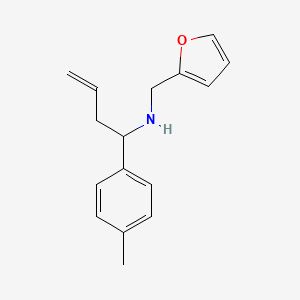

Furan-2-ylmethyl-(1-p-tolyl-but-3-enyl)-amine

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1-(4-methylphenyl)but-3-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-3-5-16(14-9-7-13(2)8-10-14)17-12-15-6-4-11-18-15/h3-4,6-11,16-17H,1,5,12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKYLXSRRAZZBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC=C)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389918 | |

| Record name | Furan-2-ylmethyl-(1-p-tolyl-but-3-enyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436087-16-0 | |

| Record name | Furan-2-ylmethyl-(1-p-tolyl-but-3-enyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the But-3-enyl Amine Intermediate

The but-3-enyl amine segment bearing the p-tolyl substituent is commonly prepared through:

- Wittig or Horner–Wadsworth–Emmons (HWE) reactions to form the 1,3-diene or alkene precursor with the p-tolyl group.

- Reduction or amination steps to introduce the amine functionality at the appropriate position.

For example, a typical approach involves the Wittig homologation of p-tolualdehyde derivatives to generate cinnamaldehyde analogs, followed by phosphonate coupling to extend the carbon chain and introduce the alkene functionality.

Introduction of the Furan-2-ylmethyl Group

The furan-2-ylmethyl moiety is introduced by:

- Nucleophilic substitution of a suitable amine precursor with furan-2-ylmethyl halides or derivatives.

- Reductive amination of furan-2-carboxaldehyde with the but-3-enyl amine intermediate, using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.

This step requires careful control to avoid side reactions such as polymerization or over-reduction of the alkene.

Transition-Metal-Free Continuous-Flow Synthesis (Advanced Method)

Recent research has demonstrated a transition-metal-free continuous-flow synthesis approach for related furan derivatives, which can be adapted for this compound:

- Starting from 1,3-diene precursors, photooxidation with singlet oxygen generates endoperoxides.

- Subsequent dehydration using Appel reagent under mild conditions converts the endoperoxide to the furan ring.

- Continuous-flow technology allows telescoping these steps without isolation of intermediates, improving yield and safety.

This method avoids the use of transition metals, reduces waste, and enhances scalability, making it attractive for synthesizing complex furan-containing amines.

Comparative Data Table of Preparation Steps

Research Findings and Notes

- The continuous-flow synthesis method significantly improves yields compared to traditional batch processes, especially for complex furan derivatives.

- The use of singlet oxygen oxidation followed by Appel reagent-mediated dehydration is a mild and efficient route to construct the furan ring without harsh conditions or metal catalysts.

- The synthetic route allows incorporation of various substituents on the aromatic ring and alkene chain, enabling structural diversity for medicinal or material chemistry applications.

- The compound is commercially available for research use, indicating established synthetic routes and availability of raw materials.

Chemical Reactions Analysis

Types of Reactions

Furan-2-ylmethyl-(1-p-tolyl-but-3-enyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-ylmethyl ketones, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

Furan-2-ylmethyl-(1-p-tolyl-but-3-enyl)-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Furan-2-ylmethyl-(1-p-tolyl-but-3-enyl)-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s properties are influenced by substituents on the phenyl ring and butenyl chain. Below is a comparison with analogous amines:

Key Observations:

- Electronic Effects : The methoxy group in CAS 340025-61-8 is electron-donating, altering electronic interactions compared to the methyl group in the target compound .

- Flexibility : Phenyl-substituted analogs (e.g., CAS 435342-10-2) lack the methyl group, reducing steric hindrance and possibly enhancing molecular mobility .

Physicochemical Properties

Limited data are available for the target compound, but comparisons can be inferred:

Notes:

- The methoxy-substituted compound (CAS 340025-61-8) has a higher molecular weight and polarity, which may influence solubility and thermal stability .

- Methyl groups (target and CAS 436087-19-3) likely reduce polarity compared to methoxy analogs .

Epoxy Resin Hardeners

- Wet Adhesion : Studies on amine hardeners () indicate that nitrogen/oxygen atom count, ring structures, and molecular flexibility correlate with wet adhesion strength. The target compound’s furan ring and amine group may enhance adhesion, but its performance relative to analogs depends on substituent effects:

Biological Activity

Furan-2-ylmethyl-(1-p-tolyl-but-3-enyl)-amine is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a furan ring, an amine functional group, and an alkene side chain. Its molecular formula contributes to its unique reactivity and interaction with biological systems. The furan ring allows for π-π interactions and hydrogen bonding, which are critical for its biological function.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The amine group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. This interaction may inhibit certain enzymes involved in cell proliferation, which is crucial for its anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have shown that this compound exhibits significant antibacterial activity against various strains of bacteria. The minimal inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .

Anticancer Properties

The anticancer properties of this compound have also been investigated. Preliminary studies indicate that it may inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Specific pathways affected by this compound include:

- Inhibition of cell proliferation : By targeting key enzymes involved in cell division.

- Induction of apoptosis : Triggering programmed cell death in malignant cells.

- Modulation of signaling pathways : Affecting pathways such as MAPK and PI3K/Akt.

Further research is required to elucidate the precise molecular mechanisms involved.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of multidrug-resistant bacterial strains, highlighting its potential as a novel antimicrobial agent .

- Evaluation in Cancer Models : In vitro tests on human cancer cell lines showed a significant reduction in cell viability upon treatment with varying concentrations of this compound, suggesting its potential as an anticancer therapeutic.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Furan-2-ylmethyl-(1-p-tolyl-but-3-enyl)-amine?

- Methodological Answer : Reductive amination using a palladium-based catalyst (e.g., Pd/NiO) under hydrogen atmosphere is a viable approach, as demonstrated for structurally similar amines . For example:

- React 1-p-tolyl-but-3-enal with furan-2-ylmethylamine in the presence of 1.1 wt% Pd/NiO at 25°C under H₂ for 10 hours.

- Purify via filtration and solvent evaporation, yielding the target compound with potential high efficiency (95–98% yields observed in analogous reactions) .

- Key Parameters : Catalyst loading (20 mg/50 mL solvent), ambient temperature, and inert atmosphere are critical for reproducibility.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Use CDCl₃ as solvent (400–500 MHz) to analyze chemical shifts, focusing on diagnostic signals (e.g., furan protons at δ 6.2–7.4 ppm, allylic protons at δ 5.2–5.8 ppm) .

- X-ray Crystallography : Employ SHELX software for structure refinement if single crystals are obtained, leveraging its robustness for small-molecule resolution .

- Data Interpretation : Compare observed shifts with literature values for analogous amines to confirm regiochemistry and stereochemistry.

Q. What safety protocols should be followed during handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles; use fume hoods to avoid inhalation .

- Waste Disposal : Segregate organic waste and consult certified agencies for incineration, as recommended for structurally related amines .

- Toxicity Note : While specific data for this compound is unavailable, assume acute toxicity (oral LD₅₀ < 2000 mg/kg) and skin irritation based on similar furan-containing amines .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s reactivity or biological activity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Molecular Docking : Screen against targets like Mycobacterium tuberculosis (Mtb) enzymes, inspired by furan-2-ylmethylamine derivatives showing MIC values of 40 µg/mL .

- Software Tools : Use Gaussian 16 for DFT and AutoDock Vina for docking, referencing protocols from sulfonamide-triazole studies .

Q. How do structural modifications influence biological activity or physicochemical properties?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the p-tolyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess antibacterial potency .

- LogP Optimization : Measure partition coefficients (e.g., shake-flask method) to balance hydrophobicity for membrane permeability .

Q. How can contradictory data in reaction yields or biological assays be resolved?

- Methodological Answer :

- Reproducibility Checks : Vary catalyst (e.g., Pd/C vs. Pd/NiO), solvent (THF vs. MeOH), and temperature (25°C vs. 50°C) to identify optimal conditions .

- Statistical Analysis : Apply Design of Experiments (DoE) to isolate critical factors (e.g., H₂ pressure, stirring rate) affecting yield .

- Example : Pd/NiO provided 95% yield for N-(furan-2-ylmethyl)aniline, while Pd/C yielded 80% under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.